molecular formula C17H12F3NO4S B2920686 methyl 4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide CAS No. 1358469-10-9

methyl 4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide

Cat. No. B2920686
CAS RN: 1358469-10-9
M. Wt: 383.34
InChI Key: KWEKEHDFLGJQNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound is synthesized via an acid-catalyzed reaction between 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . The reaction yields the desired product, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, with moderate to low yields (4–24%) .

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated methods for synthesizing and characterizing derivatives related to "methyl 4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide." One study reported the generation of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides, showcasing a method that incorporates the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold under mild conditions (Q. Xiao et al., 2013). Another study focused on the facile synthesis of novel biologically active derivatives, starting from ultrasonic mediated N-alkylation of sodium saccharin, indicating a creative approach to producing structurally complex and potentially bioactive molecules (M. Zia-ur-Rehman et al., 2009).

Biological Evaluation

Investigations into the biological activities of related compounds have been conducted. For instance, the synthesis, characterization, and evaluation of monoamine oxidase inhibition by novel 2,1-benzothiazine-2,2-dioxide derivatives were reported, revealing potential therapeutic applications in treating neurological disorders (Shakeel Ahmad et al., 2018). Furthermore, a study on cyclic sulfonamides through intramolecular Diels-Alder reactions introduced a novel method for synthesizing cyclic sulfonamides, highlighting the chemical versatility and potential for developing pharmacologically relevant derivatives (I. Greig et al., 2001).

properties

IUPAC Name

methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO4S/c1-25-16(22)15-10-21(12-6-4-5-11(9-12)17(18,19)20)13-7-2-3-8-14(13)26(15,23)24/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEKEHDFLGJQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide

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